5,7-Undecanedione

Description

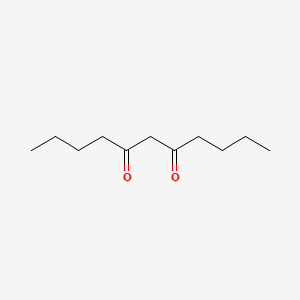

5,7-Undecanedione (CAS No.: 67632-30-8), also known as undecane-5,7-dione, is a β-diketone characterized by two ketone groups at positions 5 and 7 on an 11-carbon aliphatic chain. It is primarily utilized in organic synthesis as a precursor for catalytic agents, particularly in the Guerbet reaction, where its silver salt form enhances the production of higher molecular weight alcohols . Its structural features, including chain length and ketone positioning, influence its reactivity, solubility, and coordination chemistry.

Properties

IUPAC Name |

undecane-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIUGFWCIDVDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(=O)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466096 | |

| Record name | 5,7-undecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-48-9 | |

| Record name | 5,7-undecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,7-Undecanedione can be synthesized through the Stetter reaction, which involves the addition of an aldehyde to an α,β-unsaturated ketone. One common method includes the reaction of heptanal with 3-buten-2-one in the presence of a thiazolium salt catalyst, such as 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, and a base like triethylamine. The reaction is typically carried out in an ethanol solvent under a nitrogen atmosphere at 80°C for 16 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Undecanedione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the substituent being introduced, but bases like sodium hydroxide or acids like hydrochloric acid are often involved.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted diketones depending on the reactants used.

Scientific Research Applications

5,7-Undecanedione has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 5,7-Undecanedione exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 5,7-undecanedione and analogous β-diketones:

Key Observations:

- Chain Length and Ketone Positioning: this compound’s extended 11-carbon chain provides steric bulk and solubility in nonpolar solvents, favoring its use in catalytic systems requiring hydrophobic environments . Shorter-chain analogs like 2,4-pentanedione (5 carbons) are more volatile and widely employed in metal coordination due to their compact structure .

- Reactivity in Synthesis:

Spectroscopic Characterization

Raman and UV-Vis spectroscopy are critical for differentiating these compounds. For example:

- Raman Spectra: Distinct vibrational modes arise from ketone group positioning. Compounds with adjacent ketones (e.g., 2,4-pentanedione) exhibit stronger carbonyl coupling compared to spaced ketones (e.g., this compound) .

- UV Absorption: this compound’s absorption maxima differ from analogs due to electronic effects from its longer carbon chain, as seen in studies of structurally related photoactive compounds .

Biological Activity

5,7-Undecanedione, a diketone compound, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and two ketone functional groups. The molecular structure can be represented as:

This structure is significant for its interaction with biological systems, influencing its solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi. Notably, it was found to inhibit the growth of Trichophyton mentagrophytes , a common dermatophyte fungus. The minimum inhibitory concentration (MIC) was determined to be low, suggesting potent antifungal activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichophyton mentagrophytes | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

These findings indicate the compound's potential as a therapeutic agent against infections caused by resistant strains.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages. Specifically, it inhibited the secretion of TNF-α and IL-6 , which are critical mediators in inflammatory responses.

Case Study: Inhibition of Inflammation

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages:

- Treatment Group : Cells treated with this compound showed a 50% reduction in TNF-α production compared to untreated controls.

- Control Group : Untreated cells exhibited high levels of TNF-α.

This suggests that this compound could be beneficial in managing inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) through the mitochondrial pathway.

Research Findings:

- Cell Viability Assay : An MTT assay revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 60 |

| 100 | 30 |

The half-maximal inhibitory concentration (IC50) was calculated to be approximately 40 µM , indicating significant cytotoxicity against cancer cells.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis.

- Inhibition of Cell Proliferation : Alters cell cycle progression in cancer cells.

- Modulation of Signaling Pathways : Affects pathways related to inflammation and cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.